Methyl 4-azidobenzoate
Overview
Description
Methyl 4-azidobenzoate is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an azide group is attached to the para position of the benzene ring
Mechanism of Action
Target of Action
Azides are generally known to react with phosphines and carbonyl compounds in a process called "click chemistry" .
Mode of Action
Methyl 4-azidobenzoate is known to participate in chemoselective reduction of azides . This process is catalyzed by molybdenum xanthate, using phenylsilane as the hydride source . The azide group in the compound reacts to form a more stable molecule.
Biochemical Pathways
The compound’s involvement in the chemoselective reduction of azides suggests it may influence pathways involving azide-containing molecules .
Pharmacokinetics
The compound’s molecular weight of 17716 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its role in the chemoselective reduction of azides suggests it may contribute to the formation of more stable molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at -20°C , suggesting that temperature can affect its stability. Furthermore, its solubility in tert-butyl methyl ether indicates that the compound’s action may be influenced by the presence of certain solvents.
Biochemical Analysis
Biochemical Properties
Methyl 4-azidobenzoate plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of pyrazolines through cycloaddition reactions with electron-deficient alkenes . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities that can be used in drug development and other applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in gene expression by modifying the activity of transcription factors and other regulatory proteins . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites through these pathways . Additionally, this compound can induce changes in gene expression by binding to DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the one-carbon metabolism pathway . It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in the levels of these essential biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its subcellular localization, with different effects observed in different compartments. For instance, in the nucleus, it can interact with DNA and RNA, leading to changes in gene expression. In the mitochondria, it can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-azidobenzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The typical synthetic route involves the following steps:
Reduction of 4-nitrobenzoic acid: to 4-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: of 4-aminobenzoic acid by treating it with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Azidation: of the diazonium salt by reacting it with sodium azide to yield 4-azidobenzoic acid.
Esterification: of 4-azidobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-azidobenzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Staudinger Reaction: Triphenylphosphine in the presence of water or an alcohol.
Huisgen Cycloaddition: Copper(I) catalysts are often used to facilitate the reaction with alkynes.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Reduction: Methyl 4-aminobenzoate.
Cycloaddition: 1,2,3-Triazoles.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-azidobenzoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: this compound derivatives are investigated for their potential as antimicrobial agents and in drug delivery systems.
Comparison with Similar Compounds
Methyl 4-azidobenzoate can be compared with other azido compounds and benzoate esters:
Similar Compounds:
Uniqueness: this compound is unique due to the combination of the azide and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo cycloaddition reactions to form triazoles is particularly valuable in click chemistry and bioconjugation applications .
Biological Activity
Methyl 4-azidobenzoate (C8H7N3O2) is a compound characterized by the presence of an azide group, which imparts unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential uses in bioconjugation and drug development.
Chemical Structure and Synthesis
This compound consists of a benzene ring substituted with a methyl ester and an azide group. The synthesis typically involves the reaction of methyl 4-aminobenzoate with t-butylnitrite and trimethylsilyl azide, leading to the formation of the azide compound through a diazotization reaction followed by esterification.
1. Reactivity in Organic Synthesis
The azide functional group (-N3) is known for its reactivity, making this compound a valuable intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Staudinger Reduction : This reaction can convert azides into amines, facilitating the introduction of amine functionalities into complex molecules.
- Click Chemistry : this compound can engage in azide-alkyne cycloaddition (AAC), a powerful method for bioconjugation that allows for selective linking of biomolecules .
2. Potential in Bioconjugation
This compound's ability to selectively react with alkyne-tagged molecules positions it as a useful reagent for bioconjugation applications. This capability is particularly beneficial in:
- Affinity Labeling : By attaching this compound to specific biomolecules, researchers can identify protein-protein interactions or study the dynamics of cellular processes.
- Drug Delivery Systems : The compound's reactive nature may facilitate the development of targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Case Study: Tubulin Assembly Assay
In a study investigating the effects of various azido compounds on tubulin assembly, this compound was tested alongside other analogs. The findings indicated that while it demonstrated some activity, it was less effective than epothilone B in promoting tubulin assembly but still showed cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .
Table: Summary of Biological Activity Studies
Safety and Handling
This compound is classified as an explosive and flammable substance, requiring careful handling in laboratory settings. It is also considered an irritant and poses health hazards if not managed properly .
Properties
IUPAC Name |
methyl 4-azidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRGDSQDQHZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174390 | |
Record name | Benzoic acid, 4-azido-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20442-96-0 | |
Record name | Benzoic acid, 4-azido-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-azido-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-azidobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-azidobenzoate in the synthesis of the triazolium-containing MOF linker described in the research?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the novel triazolium-containing MOF linker, 1,4-bis(4-benzoic acid)-1-methyl-1H-1,2,3-triazolium chloride (H2L1Me) []. The synthesis involves a "click" reaction between this compound and methyl 4-ethynylbenzoate, followed by methylation and ester hydrolysis []. This integration of a triazolium moiety into the MOF structure holds promise for anchoring catalytic components within the framework.
Q2: How does the charge on the triazole-containing ligand, synthesized using this compound, influence the resulting MOF structure?
A2: The research highlights the significant impact of ligand charge on the final MOF architecture []. Comparing the reactivity of the cationic triazolium linker (H2L1Me) with its neutral triazole counterpart (H2L1(HCl)) reveals distinct structural outcomes when reacted with metal salts like Zn(NO3)2·6H2O and Cu(NO3)2·3H2O []. This difference arises from the charge balance requirement within the MOF structure, demonstrating the importance of ligand charge in controlling interpenetration and achieving desired structural motifs.
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